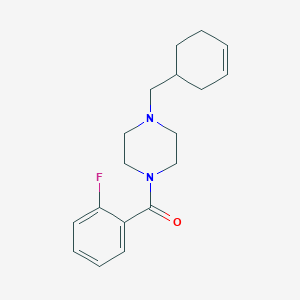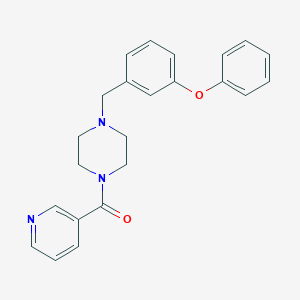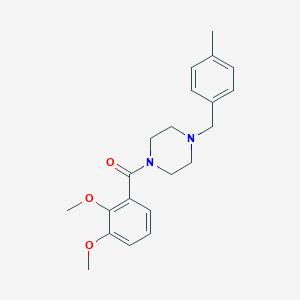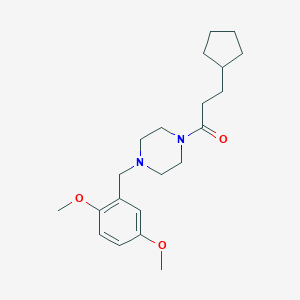![molecular formula C17H19N3O3S B247565 1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247565.png)
1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine, also known as IMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmacology and medicine. This compound belongs to the class of piperazine derivatives, which have been found to exhibit various biological activities.
作用機序
The exact mechanism of action of 1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, this compound has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in these cells. This compound has also been found to inhibit the replication of certain viruses such as hepatitis C virus (HCV) and dengue virus. In addition, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its high potency and selectivity. This compound has been found to exhibit potent biological activity at relatively low concentrations. In addition, this compound has been shown to be selective in its activity, meaning that it does not exhibit significant toxicity towards normal cells. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine. One area of interest is the development of this compound-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of the mechanism of action of this compound, which could provide insights into the underlying biological processes that this compound targets. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in various scientific research applications.
合成法
The synthesis of 1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine involves the reaction between isonicotinic acid and 4-(4-methylphenylsulfonyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been studied for its potential applications in the treatment of cancer, viral infections, and inflammatory diseases. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C17H19N3O3S |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C17H19N3O3S/c1-14-2-4-16(5-3-14)24(22,23)20-12-10-19(11-13-20)17(21)15-6-8-18-9-7-15/h2-9H,10-13H2,1H3 |
InChIキー |
WFIHMBFXJSNULP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Chlorophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247482.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247483.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furoyl)piperazine](/img/structure/B247486.png)







![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)


![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)
